High Isotopic Purity and Defined Deuteration Site Enable Reliable MS Resolution and Assay Specificity
Cinitapride-d5 exhibits a minimum isotopic purity of 95%+ [1], with deuterium incorporation specifically localized at the five hydrogen positions of the ethoxy group, as confirmed by its SMILES notation (OC([2H])([2H])C([2H])([2H])[2H]) . In contrast, unlabeled Cinitapride lacks this mass shift and isotopic signature. This high isotopic enrichment minimizes 'cross-talk' between the internal standard and analyte channels in MS detection, ensuring a linear and interference-free quantitation range. Compared to non-deuterated structural analogs, which can exhibit variable purity and unrelated fragmentation patterns, the defined +5 Da mass increment of Cinitapride-d5 provides unambiguous resolution from the native Cinitapride analyte (Δm/z = 5).
| Evidence Dimension | Isotopic Purity and Mass Shift |
|---|---|
| Target Compound Data | ≥95% isotopic purity (deuterium incorporation); +5 Da mass shift from unlabeled Cinitapride (Molecular Weight: 407.52 g/mol vs. 402.49 g/mol) |
| Comparator Or Baseline | Unlabeled Cinitapride: 0% deuterium incorporation; Molecular Weight: 402.49 g/mol. Structural analog internal standards (e.g., cisapride, risperidone): variable purity, unrelated mass, and fragmentation. |
| Quantified Difference | Mass increase of 5.03 Da; isotopic purity specification >95% for the deuterated compound, whereas unlabeled compound has 0% deuterium enrichment. |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; LC-MS/MS detection parameters. |
Why This Matters
High isotopic purity and a defined mass shift are prerequisites for achieving the linear dynamic range and specificity required in regulated bioanalytical method validation, directly reducing the risk of assay failure and sample re-analysis.
- [1] Delta-B. (n.d.). Cinitapride-d5 Product Page. Delta-B. Accessed via https://www.delta-b.com/spots/557556.html. View Source
